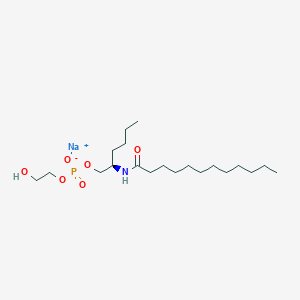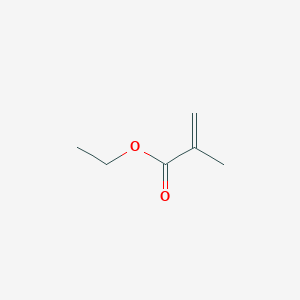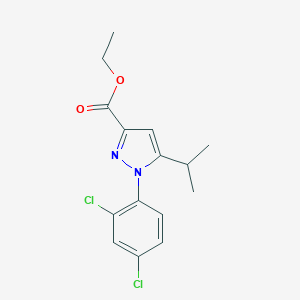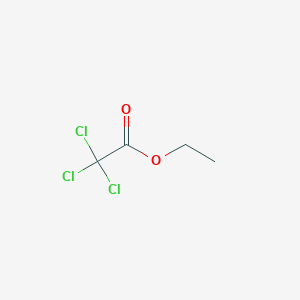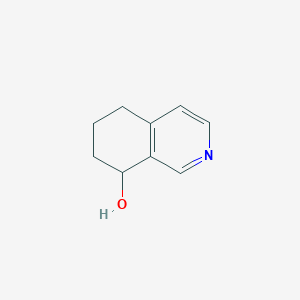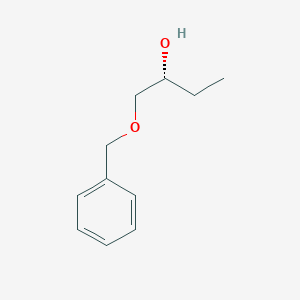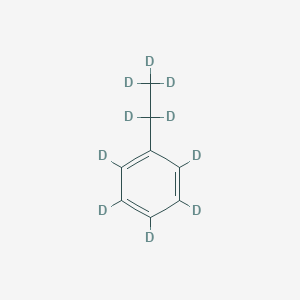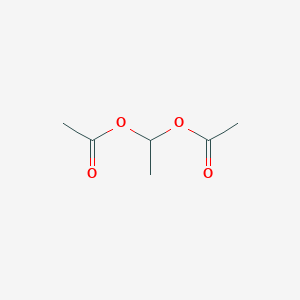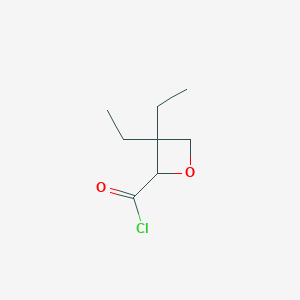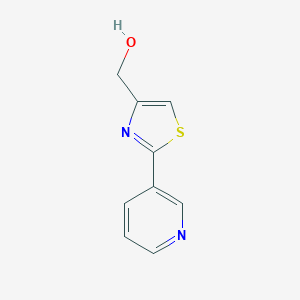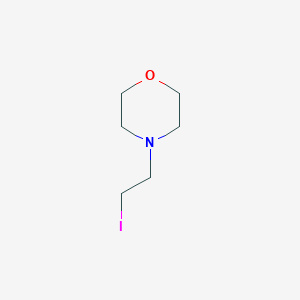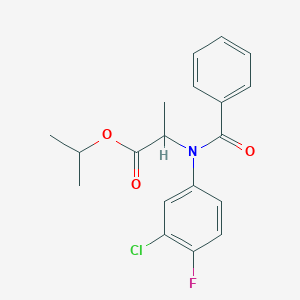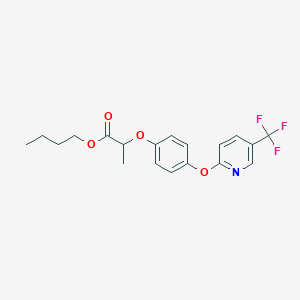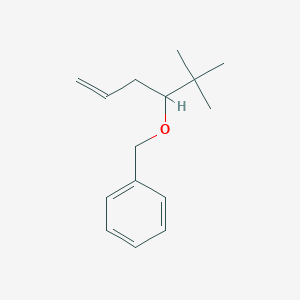
(1-Tert-butyl-but-3-enyloxymethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Tert-butyl-but-3-enyloxymethyl)-benzene, also known as TBBOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBBOM is a complex molecule with a unique structure that makes it an attractive target for research and development.
Mécanisme D'action
The mechanism of action of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or pathways in cells. For example, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
(1-Tert-butyl-but-3-enyloxymethyl)-benzene has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has also been shown to have antioxidant activity. Studies have suggested that (1-Tert-butyl-but-3-enyloxymethyl)-benzene may protect cells from oxidative stress by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-Tert-butyl-but-3-enyloxymethyl)-benzene in lab experiments is its unique structure, which makes it an attractive target for research and development. However, one of the limitations of using (1-Tert-butyl-but-3-enyloxymethyl)-benzene is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on (1-Tert-butyl-but-3-enyloxymethyl)-benzene. One area of research is the development of new synthetic methods for the production of (1-Tert-butyl-but-3-enyloxymethyl)-benzene. Another area of research is the exploration of (1-Tert-butyl-but-3-enyloxymethyl)-benzene's potential as a building block for the synthesis of new materials with specific properties. In addition, further studies are needed to fully understand the mechanism of action of (1-Tert-butyl-but-3-enyloxymethyl)-benzene and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is a complex process that involves several steps. One of the most commonly used methods for synthesizing (1-Tert-butyl-but-3-enyloxymethyl)-benzene is the Grignard reaction. In this method, a Grignard reagent is reacted with a benzene derivative to form the (1-Tert-butyl-but-3-enyloxymethyl)-benzene compound. Other methods, such as the Suzuki coupling reaction and the Heck reaction, have also been used to synthesize (1-Tert-butyl-but-3-enyloxymethyl)-benzene.
Applications De Recherche Scientifique
(1-Tert-butyl-but-3-enyloxymethyl)-benzene has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been studied for its potential as an anti-cancer agent. Studies have shown that (1-Tert-butyl-but-3-enyloxymethyl)-benzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (1-Tert-butyl-but-3-enyloxymethyl)-benzene has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
In materials science, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been studied for its potential as a building block for the synthesis of complex organic materials. (1-Tert-butyl-but-3-enyloxymethyl)-benzene has a unique structure that makes it an attractive target for the design of new materials with specific properties.
Propriétés
IUPAC Name |
2,2-dimethylhex-5-en-3-yloxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-9-14(15(2,3)4)16-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTMRCFVBOCVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butyl-but-3-enyloxymethyl)-benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

